3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C18H19ClN4O3S It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps. One common route starts with the preparation of the quinoxaline core, followed by the introduction of the sulfonamide group and the methoxypropylamino side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoxaline core.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various substituted quinoxaline derivatives.
Scientific Research Applications
3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 3-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide.
Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.
Substituted Quinoxalines: Compounds with various substituents on the quinoxaline core.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropylamino side chain and sulfonamide group contribute to its potential as a versatile compound in medicinal and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c1-26-11-5-10-20-17-18(22-16-9-3-2-8-15(16)21-17)23-27(24,25)14-7-4-6-13(19)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHMONXAAYXZFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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